Rigidin C
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H15N3O6 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
6-(4-hydroxybenzoyl)-5-(4-hydroxy-3-methoxyphenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15N3O6/c1-29-13-8-10(4-7-12(13)25)14-15-18(22-20(28)23-19(15)27)21-16(14)17(26)9-2-5-11(24)6-3-9/h2-8,24-25H,1H3,(H3,21,22,23,27,28) |
InChI Key |
AVGCGIZEHNWZLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(NC3=C2C(=O)NC(=O)N3)C(=O)C4=CC=C(C=C4)O)O |
Synonyms |
rigidin C |
Origin of Product |
United States |
Isolation and Natural Occurrence of Rigidin C
Identification of Rigidin (B1218258) C from Marine Tunicates (e.g., Eudistoma cf. rigida, Cystodytes sp.)
Rigidin C, along with rigidins B and D, was isolated from the marine tunicate Cystodytes sp. collected from the Okinawan region. nih.govacs.org Rigidin A was initially isolated from a different Okinawan marine tunicate, Eudistoma cf. rigida. nih.govnih.govacs.org Later, rigidin E was also isolated from a Eudistoma species found in Papua New Guinea, alongside rigidin A. nih.govresearchgate.net The rigidin family, in general, consists of pyrrolopyrimidine alkaloids found in Cystodytes and Eudistoma species. mdpi.com
Methodologies for Natural Product Isolation and Purification in Rigidin C Studies
The isolation of natural products like Rigidin C from marine tunicates typically involves a series of extraction and purification steps. While specific detailed methodologies for Rigidin C isolation may vary between studies, general approaches for isolating rigidins from tunicate extracts have been reported. For instance, the isolation of rigidin E from a Eudistoma species involved sequential extraction with dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and water. nih.gov The methanol extract was then subjected to gel permeation chromatography using Sephadex LH-20. nih.gov Further purification of fractions was achieved using reversed-phase C18 HPLC. nih.gov These methods are common in natural product chemistry for separating compounds based on their polarity and size. Purification techniques such as recrystallization and various chromatographic methods are standard for obtaining pure compounds from complex natural extracts. rochester.eduscielo.brlibretexts.org
Structural Elucidation Techniques Employed for Rigidin C (e.g., NMR, HRMS in the context of structural proof)
The structural elucidation of Rigidin C and other rigidins relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). acs.orgnih.gov These techniques are crucial for determining the molecular formula and the connectivity of atoms within the molecule. For example, the structures of rigidins B-D were elucidated based on spectroscopic data. acs.org HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of the compound. nih.gov NMR spectroscopy, including 1D and 2D NMR experiments (such as 1H NMR, 13C NMR, COSY, HSQC, HMBC), provides detailed information about the types of protons and carbons present, their chemical environments, and their connectivity, which is essential for piecing together the molecular structure. nih.govacs.org The chemical structure of Rigidin C is described as 6-(4-hydroxybenzoyl)-5-(4-hydroxy-3-methoxyphenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione. ontosight.ai
Comparative Analysis of Rigidin C with Other Rigidin Family Members (A, B, D, E)
Rigidin C is part of a family of related pyrrolopyrimidine alkaloids, including Rigidin A, Rigidin B, Rigidin D, and Rigidin E. These compounds share a common pyrrolo[2,3-d]pyrimidine core structure but differ in the substituents attached to this core. mdpi.com
A comparative analysis highlights the structural variations among these rigidins:
| Compound | Key Structural Differences |
| Rigidin A | Contains dehydrotyramine unit, core rigidin structure. nih.govacs.org |
| Rigidin B | Features a methoxy (B1213986) group on one of the phenyl rings. nih.govpitt.edu |
| Rigidin C | Features a methoxy group on a different phenyl ring compared to Rigidin B. ontosight.aipitt.edu |
| Rigidin D | Contains methoxy groups on both phenyl rings. pitt.edu |
| Rigidin E | A 3-methyl analog of rigidin A. nih.gov |
These structural variations, particularly the presence and position of methoxy groups on the phenyl rings and methylation on the core structure, differentiate the rigidin congeners. nih.govpitt.edu The differences in substitution patterns contribute to variations in their physical and chemical properties.
Chemical Synthesis and Derivatization Strategies for Rigidin C and Analogues
Total Synthesis Approaches to the Rigidin (B1218258) C Skeleton
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a privileged scaffold found in various biologically active compounds, including nucleoside antibiotics and kinase inhibitors. The synthesis of this bicyclic system and its substituted derivatives, such as Rigidin C, presents considerable synthetic challenges.
Pioneering Synthetic Methodologies for Pyrrolo[2,3-d]pyrimidine Scaffolds
Early approaches to the pyrrolo[2,3-d]pyrimidine scaffold laid the groundwork for more complex syntheses. These methodologies often involved the construction of either the pyrrole (B145914) or the pyrimidine (B1678525) ring first, followed by annulation of the second ring. Classical methods frequently utilized condensation reactions between appropriately substituted pyrimidines and nitrogen-containing five-membered ring precursors or the cyclization of substituted pyrroles with carbon and nitrogen sources for the pyrimidine ring. The development of these initial strategies was essential for understanding the reactivity and regioselectivity associated with building this core structure.
Multi-Component Reaction (MCR) Strategies in Rigidin C Synthesis
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot scielo.org.mxresearchgate.netkaust.edu.sa. This approach offers significant advantages, including reduced reaction times, minimized waste generation, and increased synthetic efficiency scielo.org.mxmdpi.com. MCR strategies have been successfully applied to the synthesis of pyrrolo[2,3-d]pyrimidine derivatives scielo.org.mxresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netjchemrev.com. Specifically for rigidins, a one-pot multicomponent reaction approach has been reported for the synthesis of diversely substituted 2-aminopyrroles, which served as key intermediates for the synthesis of rigidins A, B, C, and D nih.gov. This methodology enabled the first total syntheses of rigidins B, C, and D nih.gov. Another green on-water multicomponent approach for the synthesis of pyrrolo[2,3-d]pyrimidines involves the reaction of arylglyoxals, barbituric acids, and 6-aminopyrimidine-2,4(1H,3H)-diones researchgate.net.
Vinylogous Iminium Salt Based Approaches for Pyrrole-Containing Scaffolds
Vinylogous iminium salts are versatile synthetic intermediates that have been utilized in the construction of various heterocyclic systems, including substituted pyrroles researchgate.net. Research groups have explored the application of vinylogous iminium salt derivatives for the efficient synthesis of pyrrole-containing marine natural products, including rigidins A-E researchgate.netrichmond.eduresearchgate.net. This strategy relies on the formation of substituted pyrroles from vinylogous iminium salts or their derivatives, followed by subsequent transformations to complete the rigidin skeleton researchgate.netrichmond.edu.
Cascade Michael Addition/Intramolecular Cyclization Routes
Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more reactions that occur consecutively without isolation of intermediates, leading to increased efficiency and complexity build-up in a single synthetic operation ias.ac.in. Cascade Michael addition/intramolecular cyclization sequences have been employed in the synthesis of pyrrole-containing scaffolds relevant to rigidin synthesis researchgate.net. For instance, a key tetrasubstituted 2-amino-3-carboxamidepyrrole intermediate, crucial for the synthesis of rigidin E, was constructed via a cascade Michael addition/intramolecular cyclization between a sulfonamido acetophenone (B1666503) derivative and a cyanoacrylamide nih.govscholarsportal.info. This strategy offers advantages such as metal-free conditions and mild reaction protocols nih.govscholarsportal.info.
Development of Expedient and Scalable Synthetic Pathways
The development of expedient and scalable synthetic pathways is essential for producing larger quantities of Rigidin C and its analogues for comprehensive biological studies and potential drug development. While specific details on large-scale synthesis of Rigidin C are not extensively detailed in the provided results, the reported total syntheses and methodologies aim for efficiency and practicality nih.govnih.govscholarsportal.info. For example, the cascade Michael addition/intramolecular cyclization route to a key intermediate of rigidin E was described as having merits of low cost and easy access to diversity-oriented derivatives nih.govscholarsportal.info. The application of MCRs also contributes to developing more efficient routes by reducing the number of steps and simplifying purification scielo.org.mxmdpi.com. Scalable synthetic approaches for related pyrrolo[2,3-d]pyrimidine derivatives have been reported, highlighting the potential for developing similar methods for Rigidin C google.comgoogle.comresearchgate.net.
Synthesis of Rigidin C Analogues and Derivatives for Structure-Activity Relationship Studies
The synthesis of rigidin C analogues and derivatives is a critical aspect of structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure impact biological activity chemrxiv.orgacs.orgresearchgate.netrsc.orgresearchgate.net. By synthesizing a series of compounds with targeted structural variations, researchers can identify key functional groups and structural features responsible for the observed biological effects.
Rigidin-inspired analogues, particularly those based on the 7-deazahypoxanthine (B613787) skeleton, have been synthesized to investigate their antiproliferative activities chemrxiv.orgnih.gov. These analogues are often prepared through one- or two-step synthetic sequences chemrxiv.org. MCR approaches have been particularly useful in generating diverse rigidin analogues due to their ability to rapidly assemble molecular diversity nih.govresearchgate.net.
SAR studies on rigidin analogues have involved modifications at various positions of the pyrrolo[2,3-d]pyrimidine scaffold chemrxiv.orgnih.gov. For instance, investigations have explored the impact of substitutions on the phenyl groups and the C7/C8 ring systems of 7-deazahypoxanthine frameworks nih.gov. These studies have provided insights into the structural requirements for potent activity and have guided the rational design of improved analogues chemrxiv.orgnih.gov. The synthesis of these derivatives often involves established coupling reactions and functional group transformations to introduce different substituents onto the rigidin core or related scaffolds mdpi.commdpi.com.
Interactive Data Table Example (Illustrative - based on general synthesis yields from search results, not specific to Rigidin C analogues unless explicitly stated and available):
| Synthetic Method | Key Intermediate/Product | Reported Yield Range (%) | Reference |
| One-pot three-component reaction (Arylglyoxals, etc.) | Pyrrolo[2,3-d]pyrimidines | 73-95 | scielo.org.mxresearchgate.net |
| Cascade Michael addition/Intramolecular Cyclization | Rigidin E intermediate | Not specified for intermediate, 21% overall for Rigidin E | nih.govscholarsportal.info |
| One-pot MCR (for Rigidins A-D) | Rigidins A-D | 53-61 | nih.gov |
The derivatization strategies employed for rigidin C and its analogues often involve late-stage functionalization of a pre-formed pyrrolo[2,3-d]pyrimidine core or the incorporation of substituted building blocks in MCR or linear synthesis approaches nih.govnih.govmdpi.com. Common strategies for introducing diversity include coupling reactions (e.g., Suzuki-Miyaura, Stille), nucleophilic substitutions, and functional group interconversions mdpi.commdpi.com. The choice of derivatization strategy is guided by the desired structural modification and the compatibility with the rigidin scaffold.
Structural Modifications at the 7-Deazaxanthine and 7-Deazahypoxanthine Skeletons
Structural modifications of the rigidin scaffold, particularly the conversion from the 7-deazaxanthine to the 7-deazahypoxanthine skeleton, have been a key strategy in developing more active analogues mdpi.com. The primary difference between these two scaffolds is the absence of a carbonyl group at the C2 position in the 7-deazahypoxanthine structure mdpi.com. This modification has been shown to be critical for enhancing antiproliferative activity mdpi.comnih.gov.
Synthetic approaches have enabled the construction of the pyrrolo[2,3-d]pyrimidine ring system characteristic of these scaffolds mdpi.comacs.org. A general total synthesis of rigidins A, B, C, and D has been reported, involving a four-step process from commercially available starting materials, which is amenable to the production of synthetic analogues nih.govnih.gov. This methodology utilizes one-pot multicomponent reactions of aldehydes and N-(aryl-, hetaryl-, alkylsulfonamido)acetophenones with activated methylene (B1212753) compounds to construct the 2-aminopyrrole core, a key intermediate for the rigidin scaffold nih.gov.
Further investigations have focused on modifying the 7-deazahypoxanthine framework to improve properties such as aqueous solubility, which is a known challenge for these compounds acs.org. The pyrrolo[2,3-d]pyrimidine scaffold and associated aryl groups contribute to hydrophobicity and strong π–π interactions acs.org. Strategies to enhance solubility include the introduction of water-solubilizing groups onto the aryl rings at the C7 and C8 positions or modifications that can distort the planarity of the molecular framework acs.org.
Exploration of Substituent Effects at C2, C7, C8 Positions
Extensive structure-activity relationship (SAR) studies have been conducted to explore the impact of substituents at the C2, C7, and C8 positions of the 7-deazahypoxanthine scaffold on antiproliferative activity nih.govresearchgate.net.
Modifications at the C2 position, particularly the introduction of linear substituents, have been shown to significantly enhance activity nih.gov. Docking studies of C2-substituted 7-deazahypoxanthine analogues suggested that linear C2-substituents are better accommodated in a small channel in the region of Asn258 and Lys352 of β-tubulin compared to branched groups nih.gov. Experimental exploration of these predictions led to the discovery of potent antiproliferative agents through the "linearization" of the C2-substituent nih.gov. For instance, a C2-alkynyl analogue demonstrated double- to single-digit nanomolar antiproliferative IC50 values against colon cancer cell lines nih.gov.
Variations of substituents at the C7 and C8 positions have also been explored nih.govresearchgate.net. Modifications on the C7 and/or C8 phenyl groups were investigated to improve aqueous solubility while retaining antiproliferative potency acs.orgnih.gov. The incorporation of water-solubilizing groups onto the aryl rings at C7 and C8 has been pursued using a multicomponent reaction approach acs.org. Research indicates that derivatives with a glycol ether at the 4'-position of the C8 aryl ring system retained potent nanomolar activity while significantly improving solubility nih.gov. Analogues bearing ortho-methyl and para-morpholino substituents at C8 also displayed potent antiproliferative activity acs.org.
Design and Synthesis of Photo-Activatable Rigidin Analogue Probes
The design and synthesis of photo-activatable probes based on rigidin analogues allow for the spatiotemporal control of their activity, which is valuable for studying their biological mechanisms acs.org. Photoactivatable fluorescent probes, in general, are important tools for bioimaging with high spatiotemporal resolution mdpi.comunistra.frnih.gov.
While specific details on photo-activatable Rigidin C probes were not extensively detailed in the search results, the general principles of designing such probes involve incorporating a photosensitive moiety that can be cleaved or transformed upon irradiation with light, thereby "activating" the rigidin analogue or a linked fluorescent reporter mdpi.comunistra.frnih.gov. This strategy allows for the release of the active compound or the generation of a detectable signal in a controlled manner in live cells or even in vivo acs.orgunistra.frnih.govtemple.edu.
Studies on photo-uncaging of a microtubule-targeted rigidin analogue in hypoxic cancer cells and in a xenograft mouse model have been reported acs.org. This indicates that photo-activatable rigidin analogues have been successfully synthesized and utilized to study their effects with spatial and temporal precision acs.org.
Chemical Conversions and Functional Group Interconversions in Rigidin C Research
Chemical conversions and functional group interconversions are fundamental to the synthesis and derivatization of Rigidin C and its analogues. These processes involve transforming one functional group into another through various reactions, such as oxidation, reduction, substitution, and elimination scribd.comvanderbilt.eduyoutube.comimperial.ac.uk.
In the context of rigidin research, these conversions are essential for building the complex pyrrolo[2,3-d]pyrimidine core and introducing diverse substituents at specific positions mdpi.comnih.govnih.gov. For example, the synthesis of the 7-deazahypoxanthine scaffold from the 7-deazaxanthine involves the removal of the carbonyl group at C2, which is a type of functional group interconversion mdpi.comnih.gov.
Multicomponent reactions play a significant role in the synthesis of the 2-aminopyrrole intermediates used for constructing the rigidin scaffold acs.orgnih.gov. These reactions allow for the rapid assembly of complex structures from simpler building blocks acs.orgnih.gov.
The introduction of various substituents at positions like C2, C7, and C8 involves specific chemical reactions tailored to the functional groups being introduced or modified nih.govacs.org. For instance, the incorporation of water-solubilizing groups or aryl/alkyl substituents requires appropriate coupling or substitution reactions nih.govacs.org.
N-substitution at positions like N3 and N9 involves reactions that selectively modify the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring system researchgate.net. This could involve alkylation or acylation strategies depending on the desired substituent gcms.czpsu.edu. The synthesis of organic azides, which can be precursors for amines or used in click chemistry, often involves SN2 substitution reactions with azide (B81097) salts masterorganicchemistry.combaseclick.eusioc-journal.cn.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Rigidin C | 6437349 |
| 7-Deazaxanthine | 6931 |
| 7-Deazahypoxanthine | 134894 |
| Rigidin A | 6437347 |
| Rigidin B | 6437348 |
| Rigidin D | 6437350 |
| Rigidin E | 6437351 |
Interactive Data Table (Example based on search results - hypothetical as specific data tables were not directly extractable)
| Analogue Type | Modification Position | Key Modification/Substituent | Observed Effect on Activity (vs. Rigidin C or parent scaffold) | Effect on Solubility | Reference |
| 7-Deazahypoxanthine | C2 | Removal of Carbonyl | Increased antiproliferative activity | Not specified | mdpi.comnih.gov |
| 7-Deazahypoxanthine | C2 | Linear Alkynyl | Nanomolar antiproliferative activity | Not specified | nih.gov |
| 7-Deazahypoxanthine | C8 Aryl Ring | 4'-Glycol Ether | Retained nanomolar antiproliferative activity | Significantly Improved | nih.gov |
| 7-Deazahypoxanthine | C8 | para-Morpholine | Potent antiproliferative activity | Not specified | acs.org |
| 7-Deazahypoxanthine | N3 | Substitution | Loss of activity | Not specified | researchgate.netresearchgate.net |
| 7-Deazahypoxanthine | N9 | Substitution | Retained nanomolar antiproliferative activity | Not specified | researchgate.netresearchgate.net |
Molecular and Cellular Mechanisms of Rigidin C Interaction
Modulation of Microtubule Dynamics by Rigidin (B1218258) C and its Analogues
Rigidin C and its synthetic analogues have been identified as potent agents that disrupt microtubule dynamics. acs.orgresearchgate.netnih.govacs.orgnih.govresearchgate.net Microtubules are essential cellular components involved in various processes, including cell division, intracellular transport, and maintaining cell shape. mdpi.comberkeley.edu The ability of rigidins to interfere with these structures underlies their observed biological activities. acs.orgresearchgate.netnih.gov
Investigation of Tubulin Polymerization Inhibition in vitro
Studies have demonstrated that Rigidin C analogues can inhibit tubulin polymerization in vitro. acs.orgnih.govacs.orgnih.gov Tubulin polymerization is the process by which α- and β-tubulin heterodimers assemble to form microtubules. mdpi.comberkeley.edufrontiersin.org Inhibition of this process disrupts the formation of functional microtubules. For instance, a caged rigidin analogue completely inhibited tubulin polymerization after light irradiation in a chemical tubulin polymerization assay. acs.org Another study showed that a specific rigidin analogue (compound 7) at a concentration of 25 µM completely suppressed tubulin polymerization in vitro, similar to the known inhibitor colchicine (B1669291), while paclitaxel (B517696) promoted it. nih.govacs.org
Data on the in vitro tubulin polymerization inhibition by rigidin analogues can be presented as follows:
| Compound | Concentration (µM) | Effect on Tubulin Polymerization | Reference |
| Caged Rigidin Analogue | Irradiated | Completely inhibited | acs.org |
| Rigidin Analogue 7 | 25 | Completely suppressed | nih.govacs.org |
| Paclitaxel | 3 | Promoted | nih.govacs.org |
| Colchicine | 6 | Completely suppressed | acs.org |
Interaction with the Colchicine-Binding Site on β-Tubulin
Research suggests that rigidin analogues exert their effects by binding to the colchicine-binding site on β-tubulin. researchgate.netnih.govacs.orgacs.orgresearchgate.net This binding site is a known target for several antimitotic agents that disrupt microtubule assembly. researchgate.netnih.govacs.orgacs.orgresearchgate.net Initial mechanistic studies on 7-deazahypoxanthine (B613787) analogues, which are based on the rigidin skeleton, attributed their antiproliferative activity to the suppression of microtubule dynamics through binding to this site. researchgate.netacs.orgresearchgate.net Experimental findings regarding the effects of these compounds on microtubule organization support the proposal of binding to the colchicine site. nih.govacs.org While a rigidin analogue (compound 7) was found to be a potent inhibitor of tubulin assembly, it inhibited the binding of [³H]colchicine to tubulin by 76 ± 0.2%, compared to 98 ± 0.5% inhibition by combretastatin (B1194345) A-4, a potent colchicine site inhibitor. nih.gov Molecular modeling studies have also been utilized to predict the binding of rigidin-mimetic compounds within the colchicine site of β-tubulin. nih.govacs.orgnih.gov
Effects on Microtubule Organization and Dynamics in Cellular Models
Rigidin analogues have been shown to disorganize microtubules in live cells. researchgate.netnih.govacs.org In treated HeLa cells, live cell confocal microscopy demonstrated the impact of rigidin analogues on microtubule dynamics and spindle morphology. researchgate.netacs.org Specifically, rigidin analogues can induce microtubule breakdown in a dose-dependent manner in living cancer cells after photoactivation. acs.orgresearchgate.net For example, photoactivation of 20 µM of a caged rigidin analogue was sufficient to completely break down the microtubule cytoskeleton in A549 cancer cells within 4 hours. acs.orgresearchgate.net Even after 16 hours, polymerization remained strongly impaired in the light-activated cells. acs.orgresearchgate.net This effect appears specific to tubulin polymerization inhibition, as the actin cytoskeleton did not show major modifications. acs.orgresearchgate.net Studies using immunofluorescent staining in A549 cells validated the light-controlled tubulin polymerization inhibitory effect in living cells. acs.org Furthermore, treatment with a rigidin analogue (compound 13) at concentrations between 1 and 2 µM caused a complete collapse of the mitotic spindle in HeLa cells, while interphase microtubules were affected to a lesser extent at these concentrations. nih.gov
Impact on Cell Cycle Progression and Chromosome Segregation
The disruption of microtubule dynamics by rigidin analogues impacts cell cycle progression. Microtubules play an essential role in mitosis, particularly in the separation of duplicated chromosomes. acs.org Attenuation of microtubule dynamics can engage cell cycle surveillance mechanisms, leading to cell division arrest in mitosis. nih.gov
Analysis of Spindle Morphology Disruption
Examination of spindle morphology in rigidin-treated HeLa cells has revealed an inability of the cells to establish proper bioriented chromosome attachment at the metaphase plate. researchgate.netacs.orgresearchgate.net This disruption of spindle morphology is proposed to lead to the observed mitotic arrest and subsequent cell death. researchgate.netacs.orgresearchgate.net In treated HeLa cells, rigidin analogues have remarkable effects on spindle morphology, including a decrease in spindle length and a differential effect on spindle poles, with one pole frequently lacking astral microtubules. acs.org Live cell confocal microscopy studies have demonstrated that rigidin analogues impact microtubule dynamics and spindle morphology, which is considered the upstream trigger of mitotic delay and cell death. researchgate.netacs.orgresearchgate.net
Research on Chromosome Alignment and Mitotic Arrest Induction
Research has examined the effect of rigidin on spindle morphology and chromosome alignment researchgate.net. Defects in mitotic spindle assembly and chromosome alignment are known to activate the spindle checkpoint, leading to a delay in the M phase of the cell cycle mdpi.com. This delay ideally allows for the correction of spindle defects and proper chromosome segregation mdpi.com. However, if not corrected, failed chromosome alignment can result in various cellular fates, including cell death directly from mitotic arrest, abnormalities during mitotic exit leading to aneuploidy, or the formation of tetraploid cells mdpi.com. While chromosome alignment at the mitotic spindle equator is generally conserved and considered essential for accurate chromosome segregation, some studies suggest that in certain mammalian somatic cells, chromosome alignment may be largely dispensable for maintaining euploidy, despite severe disruption leading to defects in interchromosomal compaction and micronuclei formation nih.govbiorxiv.org. A study indicated that rigidin C induces a spindle checkpoint-dependent mitotic arrest mdpi.com.
Investigations into Rigidin C Analogues' Interactions with Efflux Transporters
Modulation of Multidrug Resistance (MDR) Protein Functionality
Multidrug resistance (MDR) is a significant challenge in cancer treatment, often linked to the overexpression of ATP-binding cassette (ABC) efflux transporters medtechbcn.comoaepublish.commdpi.comnih.gov. These membrane proteins actively transport a variety of substrates, including chemotherapeutic drugs, out of cells, thereby limiting their intracellular concentration and therapeutic efficacy medtechbcn.comoaepublish.commdpi.comnih.gov. Key ABC transporters involved in MDR include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2) medtechbcn.comoaepublish.commdpi.comnih.govimrpress.com. While the provided search results discuss the role of these transporters in MDR and strategies to overcome it, such as developing ABC efflux transporter inhibitors oaepublish.commdpi.comnih.gov, there is no specific information within the search results detailing the direct modulation of these proteins' functionality by Rigidin C or its analogues.
Structure Activity Relationship Sar Investigations of Rigidin C and Analogues
Elucidation of Key Structural Features for Biological Target Engagement
Research indicates that rigidin (B1218258) analogues, particularly those based on the 7-deazahypoxanthine (B613787) scaffold, exert their antiproliferative effects by disrupting microtubule dynamics in cancer cells. nih.govresearchgate.netresearchgate.net This disruption is attributed to binding at the colchicine (B1669291) site on β-tubulin. acs.orgnih.gov
Key structural features influencing biological target engagement include the substituents on the 7-deazahypoxanthine skeleton. Studies involving variations at positions C2, C7, and C8 have shown that the nature and position of these groups are critical for potent activity. researchgate.netresearchgate.netacs.orgnih.gov For instance, unsubstituted phenyl and benzoyl groups at positions C7 and C8 have been associated with potent activities in some analogues. nih.gov Modifications on the C7 and/or C8 phenyl groups were explored, with molecular modeling suggesting potential benefits. researchgate.netresearchgate.netacs.org
Furthermore, the substituent at the C2 position of the 7-deazahypoxanthine scaffold significantly impacts activity. nih.gov Initial studies focused on C2-unsubstituted compounds, which showed potent antiproliferative activities but were prone to photosensitivity. nih.gov The exploration of photostable C2-aryl and C2-alkyl-substituted analogues revealed that linear C2-substituents may enhance anticancer properties. researchgate.netnih.gov Specifically, a 7-deazahypoxanthine with a 4-alkynyl group at the C2-position was identified as a highly potent analogue. researchgate.net
Modifications to the pyrimidine (B1678525) ring of the rigidin-related scaffold were generally not well-tolerated, suggesting the importance of this part of the structure for activity. nih.gov In contrast, the pyrrole (B145914) unit was found to be a more amenable site for modifications aimed at optimizing potency. nih.gov
Correlation of Structural Variations with Molecular-Level Interactions
The correlation between structural variations and molecular-level interactions is a central theme in Rigidin C SAR studies. The binding of rigidin analogues to the colchicine site of β-tubulin involves specific interactions between the compound's functional groups and amino acid residues within the binding pocket. acs.orgnih.gov
For example, molecular docking simulations have provided insights into how the C2 substituent influences binding. nih.gov These studies suggest that a small channel in the region of Asn258 and Lys352 on β-tubulin can accommodate relatively long linear C2-substituents, such as a butyl group, but not bulkier branched groups. nih.gov This correlates with experimental observations where linear C2-substituents led to enhanced activity. nih.gov
Modifications aimed at improving aqueous solubility, such as adding water-solubilizing groups to the C7 and/or C8 phenyl groups, were guided by molecular modeling which indicated that the C8 aryl group was directed toward a solvent-exposed region, allowing for the introduction of polar appendages without losing antiproliferative activity. researchgate.netresearchgate.netacs.org
While specific detailed data tables directly linking a wide range of structural variations of Rigidin C itself to precise binding affinities or interaction energies across numerous analogues and targets were not extensively available in the search results, the principle is clearly established through studies on rigidin-inspired compounds targeting tubulin. researchgate.netresearchgate.netacs.orgnih.gov These studies demonstrate that systematic changes to substituents impact the ability of the analogues to suppress tubulin polymerization and exert antiproliferative effects. researchgate.netnih.gov
Design Principles for Modulating Molecular Specificity and Binding Affinity
Based on SAR investigations, several design principles have emerged for modulating the molecular specificity and binding affinity of rigidin-inspired compounds.
One key principle is the strategic modification of substituents to optimize interactions within the target binding site. For microtubule-targeting rigidin analogues, introducing linear C2-substituents appears to enhance potency by fitting into a specific channel in the colchicine binding site of β-tubulin. researchgate.netnih.gov This suggests that the shape and size of substituents at this position are critical for effective binding.
Another principle involves considering the impact of modifications on physicochemical properties, such as solubility, while maintaining or improving biological activity. researchgate.netresearchgate.netacs.orgnih.gov The successful incorporation of water-solubilizing groups at the C8 position of rigidin-inspired 7-deazahypoxanthines without compromising antiproliferative activity highlights the importance of identifying regions of the molecule that are tolerant to modifications aimed at improving properties like solubility. researchgate.netresearchgate.netacs.orgnih.gov
Furthermore, SAR studies have indicated that the core pyrrolo[2,3-d]pyrimidine scaffold is crucial for activity, particularly the integrity of the pyrimidine ring. nih.gov This suggests that maintaining the core structure while strategically modifying peripheral groups is a valid design principle for developing potent analogues.
The exploration of different positions for substitution, such as the N3 and N9 positions, has also provided insights into which parts of the molecule are amenable to modification for optimizing activity and potentially specificity. nih.gov Studies showed that N3-substituted analogues were inactive, reinforcing the importance of specific structural elements. nih.gov
Rigidin analogues have also shown potential as selective inhibitors of SHP1, a protein tyrosine phosphatase, with studies indicating specificity over the closely related SHP2. researchgate.net This suggests that careful structural design can lead to analogues with improved target selectivity, which is crucial for reducing potential side effects. researchgate.net
Computational Chemistry Approaches in Rigidin C SAR Studies (e.g., docking, molecular dynamics)
Computational chemistry approaches, such as molecular docking and molecular dynamics simulations, play a significant role in Rigidin C SAR studies by providing insights into the potential binding modes and interactions of rigidin analogues with their biological targets. researchgate.netnih.govresearchgate.netsmu.edumdpi.compensoft.netfrontiersin.orgnih.govarel.edu.trnih.govbiorxiv.org
Molecular docking is used to predict the preferred orientation and binding affinity of a ligand (rigidin analogue) within the binding pocket of a target protein (e.g., β-tubulin or SHP1). nih.govresearchgate.netmdpi.compensoft.netfrontiersin.orgnih.govarel.edu.tr These studies can help rationalize experimental SAR data by visualizing the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the analogue and key amino acid residues in the binding site. pensoft.netarel.edu.tr For instance, docking studies of C2-substituted rigidin analogues with β-tubulin helped explain why linear substituents were favored, showing their accommodation in a specific channel near Asn258 and Lys352. nih.gov
Molecular dynamics simulations provide a more dynamic view of the ligand-protein complex over time, allowing researchers to assess the stability of the docked pose and the flexibility of both the ligand and the protein. researchgate.netsmu.edumdpi.comfrontiersin.orgnih.govnih.govbiorxiv.orgriojournal.com These simulations can reveal important information about the conformational changes that occur upon binding and the strength and duration of specific interactions. frontiersin.orgnih.govbiorxiv.org In the context of rigidin analogues targeting SHP1, molecular dynamics simulations were used to assess the stability of the complex, supporting the observed specificity over SHP2. researchgate.net
Computational methods also assist in the design of new analogues by predicting the potential impact of structural modifications on binding affinity and specificity before synthesis. acs.orgpensoft.net Molecular modeling, for example, informed the decision to introduce water-solubilizing groups at specific positions on rigidin-inspired frameworks. researchgate.netresearchgate.netacs.org
While detailed computational data for Rigidin C specifically were not extensively found, the application of these techniques to rigidin analogues targeting relevant biological pathways (like microtubule dynamics and protein phosphatases) demonstrates their value in understanding the molecular basis of activity and guiding the design of improved compounds. researchgate.netacs.orgnih.govresearchgate.net
Advanced Research Methodologies in Rigidin C Studies
Spectroscopic and Chromatographic Methodologies for Rigidin (B1218258) C Characterization
The structural confirmation and purity assessment of Rigidin C and its analogues rely on a combination of advanced spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Rigidin C. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.
In the study of pyrrolo[2,3-d]pyrimidine derivatives, the chemical shifts in ¹³C NMR spectra are characteristic. For instance, the imine carbon (C=N) typically resonates in the range of δ 151–154 ppm, while other sp² carbons (C2, C4) appear at δ 145–149 ppm nih.gov. The signals for aliphatic CH₂ carbons are generally found between δ 19.3–32.5 ppm nih.gov. The ¹H NMR spectra of such compounds show distinctive signals for protons in different parts of the molecule, aiding in the complete structural assignment nih.gov. Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, which is crucial for unambiguously assigning the complex structure of natural products like Rigidin C.
Table 1: Representative ¹³C NMR Chemical Shifts for Pyrrolo[2,3-d]pyrimidine Derivatives
| Carbon Atom | Chemical Shift Range (ppm) |
|---|---|
| C=N (imine) | 151–154 |
| C2, C4 (sp²) | 145–149 |
| Aliphatic CH₂ | 19.3–32.5 |
Note: Data is representative of the pyrrolo[2,3-d]pyrimidine scaffold and may vary for specific derivatives.
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. This technique provides highly accurate mass measurements, which allows for the confident determination of the molecular formula of a substance like Rigidin C. HRMS instruments, such as quadrupole time-of-flight (QTOF) mass spectrometers, are routinely used in the characterization of novel synthetic compounds and natural products nih.govnih.gov. The high resolving power of these instruments is essential to differentiate between compounds with very similar masses, ensuring the unambiguous identification of the target molecule thermofisher.com.
High-performance liquid chromatography (HPLC) is a fundamental technique for the purification and purity assessment of compounds like Rigidin C. In the analysis of marine alkaloids, reversed-phase HPLC (RP-HPLC) is commonly employed to separate the target compound from impurities irisotope.comnih.gov. The purity of the final compound is often determined by integrating the peak area of the analyte in the chromatogram rsc.org.
Liquid chromatography coupled with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for both qualitative and quantitative analysis lcms.cznih.gov. LC-MS methods are developed to achieve sensitive and specific quantification of analytes in various matrices researchgate.netcytoskeleton.com. This is particularly important for determining the concentration of Rigidin C in biological samples during mechanistic studies.
Cellular and Biochemical Assay Development for Mechanistic Research
To understand the biological effects of Rigidin C at a molecular and cellular level, various in vitro and cell-based assays have been developed. These assays are crucial for elucidating its mechanism of action, particularly its effects on the microtubule network.
The inhibitory effect of compounds on tubulin polymerization can be directly measured using in vitro assays. These assays typically use purified tubulin protein which, in the presence of GTP and at an appropriate temperature, polymerizes to form microtubules cytoskeleton.comresearchgate.net. The extent of polymerization can be monitored by measuring the increase in turbidity or fluorescence over time nih.govcytoskeleton.com. For example, a fluorescence-based tubulin polymerization assay can be used to demonstrate the suppression of tubulin assembly in the presence of an inhibitor nih.gov. In a study of synthetic analogues of rigidins, a potent analogue was found to completely suppress tubulin polymerization at a concentration of 25 μM nih.gov.
Table 2: Example of an In Vitro Tubulin Polymerization Assay Result for a Rigidin Analogue
| Compound | Concentration | Effect on Tubulin Polymerization |
|---|---|---|
| DMSO (Control) | 1.1% | Normal Polymerization |
| Taxol (Stabilizer) | 3 μM | Enhanced Polymerization |
| Rigidin Analogue | 25 μM | Complete Suppression |
Source: Adapted from a study on synthetic rigidin analogues nih.gov.
Cell-based assays provide insights into how a compound affects the microtubule network and cell cycle progression within a cellular context.
To visualize the effects on microtubule dynamics, cancer cells can be treated with the compound of interest, and the microtubule organization can be observed using immunofluorescence microscopy nih.gov. Studies on synthetic analogues of rigidins have shown that these compounds disrupt the microtubule organization in cancer cells, providing evidence for tubulin targeting as a mode of action nih.gov.
Reporter Gene Assays for Pathway Modulation
Reporter gene assays are fundamental tools for dissecting the downstream effects of a compound's primary mechanism of action. In the context of Rigidin C, whose primary target is the microtubule network, these assays are invaluable for understanding how microtubule disruption translates into specific changes in gene expression and signaling pathway activation.
When Rigidin C inhibits tubulin polymerization, it triggers a cascade of cellular stress responses, including cell cycle arrest and apoptosis. nih.govacs.org Reporter gene assays can be employed to quantitatively measure the activity of key transcription factors and signaling pathways involved in these processes. For instance, a reporter construct containing the response element for a transcription factor like p53, a crucial tumor suppressor activated by mitotic stress, can be introduced into cancer cells. Treatment with Rigidin C would be expected to activate the p53 pathway, leading to the expression of a reporter protein (e.g., luciferase or Green Fluorescent Protein - GFP), which can be easily quantified.
Similarly, pathways related to apoptosis, such as those governed by the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) or FOXO (Forkhead box protein O) families of transcription factors, can be monitored. By using a panel of different reporter constructs, researchers can build a comprehensive profile of the signaling pathways modulated by Rigidin C-induced microtubule depolymerization. This approach allows for a detailed, quantitative understanding of the cellular response beyond the initial drug-target interaction.
| Assay Type | Target Pathway | Reporter Gene | Expected Effect of Rigidin C | Rationale |
| p53 Activation Assay | p53 Signaling | Luciferase | Increased Signal | Mitotic stress from microtubule disruption activates the p53 tumor suppressor pathway. |
| NF-κB Activity Assay | NF-κB Signaling | GFP | Modulated Signal | Microtubule integrity is linked to NF-κB signaling; disruption can lead to its activation or inhibition depending on cellular context. |
| Apoptosis Pathway Assay | Caspase Activation | β-galactosidase | Increased Signal | Prolonged mitotic arrest triggers caspase-mediated apoptosis pathways. |
This table represents a hypothetical experimental design for using reporter gene assays to study Rigidin C's downstream effects, based on its known mechanism as a microtubule inhibitor.
Advanced Imaging Techniques in Live Cell Studies
To directly observe the effects of Rigidin C on its primary target, researchers utilize advanced live-cell imaging techniques. These methods allow for the real-time visualization of the microtubule network within living cells, providing dynamic insights that are unattainable with fixed-cell methods. For rigidin-inspired analogues, live-cell confocal microscopy has been used to demonstrate their impact on microtubule dynamics and spindle morphology. nih.gov
A common approach involves transfecting cancer cells with a vector that expresses a fluorescently tagged version of tubulin, such as GFP-tubulin. These cells are then imaged using high-resolution confocal or spinning-disk microscopy before and after the addition of Rigidin C. This allows for the direct visualization of key events:
Microtubule Depolymerization: Researchers can observe the rapid breakdown and disappearance of the filamentous microtubule network into diffuse cytoplasmic fluorescence.
Inhibition of Polymerization: Time-lapse imaging can track the growing plus-ends of individual microtubules (often marked with proteins like EB1), demonstrating that Rigidin C prevents the addition of new tubulin dimers.
Mitotic Spindle Disruption: In dividing cells, the technique reveals the failure to form a proper bipolar mitotic spindle. Instead of chromosomes aligning at a metaphase plate, treatment with Rigidin C results in collapsed or multipolar spindles and scattered chromosomes, providing a clear visual confirmation of mitotic arrest. acs.org
These imaging studies provide definitive evidence of Rigidin C's mechanism and allow for the characterization of its effects with high spatiotemporal resolution, confirming that it disrupts the fundamental mechanics of cell division by targeting the microtubule cytoskeleton. nih.govnih.gov
| Imaging Technique | Cellular Component Observed | Information Gained |
| Confocal Microscopy | GFP-Tubulin Fusion Protein | Real-time visualization of microtubule network disassembly and prevention of regrowth. |
| Time-Lapse Imaging | EB1-GFP (Plus-end tracking) | Quantitative data on the inhibition of microtubule growth dynamics (polymerization rate, catastrophe frequency). |
| High-Content Imaging | Fluorescently labeled DNA and Tubulin | Automated analysis of mitotic arrest, spindle morphology defects, and chromosome misalignment across large cell populations. |
This table outlines common live-cell imaging applications to study the effects of microtubule-targeting agents like Rigidin C.
Development of Chemical Probes and Tags for Rigidin C Target Identification
While biochemical assays and molecular modeling strongly indicate that Rigidin C binds to tubulin, the development of a chemical probe provides the most direct and definitive evidence for target engagement within the complex cellular environment. A chemical probe is a modified version of the parent compound (Rigidin C) that has been derivatized with a reporter tag, such as a fluorophore, a biotin molecule, or a clickable chemical handle like an alkyne.
The synthesis of such a probe is a critical step in target validation. Research on rigidin analogues has already identified compounds containing an alkyne group, which serves as a perfect handle for "click chemistry." nih.gov This reaction allows for the efficient and specific attachment of various tags.
Once synthesized, these probes can be used in several key experiments:
Affinity Pull-Down Assays: A biotin-tagged Rigidin C probe can be incubated with a total cell lysate. The probe, along with its bound protein target(s), is then "pulled down" from the lysate using streptavidin-coated beads. The captured proteins can be identified using mass spectrometry, which would be expected to confirm tubulin as the primary binding partner.
Fluorescence Microscopy: A fluorescently-tagged Rigidin C probe allows for the direct visualization of the compound's subcellular localization. Co-localization studies, where the tagged probe's signal overlaps with the signal from fluorescently labeled microtubules (e.g., via immunofluorescence or GFP-tubulin), would provide powerful visual confirmation that Rigidin C directly associates with the microtubule network in intact cells.
Target Occupancy Studies: These probes can also be used in competition assays to quantify how much of the target protein is engaged by an untagged drug, providing crucial information for understanding the relationship between target binding and cellular effect.
Challenges and Future Research Trajectories for Rigidin C
Overcoming Research Hurdles in Synthetic Accessibility and Yields
The isolation of natural rigidins, including Rigidin (B1218258) C, from marine tunicates is often hampered by minuscule yields. nih.govnih.gov For instance, the isolation yield for Rigidin C has been reported as low as 0.00008% based on dry weight. nih.gov This scarcity necessitates efficient synthetic routes to provide sufficient material for comprehensive research and potential development.
Strategies for Modulating Rigidin C Analogue Solubility for Mechanistic Studies
Poor water solubility is a significant challenge associated with rigidin mimetics, which can pose problems for in vitro and in vivo studies, particularly in contexts requiring high concentrations. acs.orgresearchgate.net Solubility limitations can affect bioavailability and potentially lead to toxicity, hindering drug development. acs.orgresearchgate.net
Strategies to improve the aqueous solubility of rigidin analogues are actively being investigated. One approach involves the introduction of water-solubilizing groups onto the rigidin-inspired framework. acs.orgresearchgate.net Molecular modeling can guide these modifications, suggesting beneficial structural changes, such as those on the C7 and/or C8 phenyl groups. acs.orgresearchgate.net Incorporating groups like glycol ethers at specific positions has shown promise in retaining antiproliferative activity while significantly improving solubility. researchgate.net Another strategy involves disrupting the planarity and symmetry of the molecule, which can enhance aqueous solubility. acs.org
The key challenge lies in finding a balance between enhancing solubility and maintaining or improving the compound's pharmacological activity. acs.orgmdpi.com Future research will continue to explore various solubilization techniques, including salt formation, cocrystals, amorphous solid dispersions, and particle size reduction (nanonization), while carefully evaluating their impact on the biological activity of Rigidin C analogues. mdpi.commdpi.com Computational chemistry methods, such as QSPR models and molecular dynamics simulations, will play an increasingly important role in predicting and guiding the design of analogues with improved solubility profiles. mdpi.com
Exploration of Novel Molecular Targets Beyond Microtubules
Initial mechanistic studies have attributed the antiproliferative activity of rigidin mimetics primarily to the suppression of microtubule dynamics through binding to the colchicine (B1669291) site of β-tubulin. nih.govacs.org This disruption leads to mitotic arrest and cell death. acs.org However, exploring potential novel molecular targets beyond microtubules is essential to fully understand the biological breadth of Rigidin C and its analogues and to identify alternative therapeutic avenues.
Research into rigidin analogues has already indicated potential interactions with other biological targets. For example, some rigidin analogues have shown potential as selective inhibitors of SHP1, a protein tyrosine phosphatase involved in immunity and cell growth. researchgate.net These studies suggest that rigidin analogues might exert their effects through multiple pathways. researchgate.net
Future research should employ unbiased approaches, such as activity-based protein profiling and thermal proteome profiling, to systematically identify all proteins that interact with Rigidin C and its analogues in a cellular context. Investigating the impact of Rigidin C on other cytoskeletal components, signaling pathways, and cellular processes unrelated to mitosis could reveal novel mechanisms of action and expand their potential applications. Exploring the ability of rigidin analogues to modulate multidrug resistance (MDR) proteins, as suggested by some studies, could also uncover new strategies to overcome drug resistance in cancer. acs.org
Development of Rigidin C Analogues for Specific Biological Pathway Interrogation
The ability to synthesize a diverse range of rigidin analogues provides a powerful platform for interrogating specific biological pathways. By systematically modifying the chemical structure of Rigidin C, researchers can develop analogues with tailored activity profiles. This involves structure-activity relationship (SAR) studies to understand how specific structural changes influence binding to particular targets and modulate downstream biological effects. researchgate.netmdpi.com
Future research will focus on designing rigidin analogues that selectively target specific proteins or pathways of interest. This could involve incorporating functional groups that enhance binding affinity to a desired target, improve cellular uptake into specific cell types, or enable activation by specific stimuli (e.g., light or enzymes) for targeted delivery and action. acs.org For example, developing analogues that selectively inhibit SHP1 over the closely related SHP2 could lead to more targeted immunotherapies with reduced side effects. researchgate.net The synthesis of photoactivatable rigidin analogues, which can be uncaged by light at a specific site, represents another strategy for targeted pathway interrogation in research models. researchgate.netacs.org
Integration of Omics Technologies (e.g., proteomics, metabolomics) in Mechanistic Rigidin C Research
Integrating high-throughput omics technologies, such as proteomics and metabolomics, is crucial for gaining a comprehensive understanding of how Rigidin C and its analogues impact biological systems at a molecular level. nih.govhumanspecificresearch.orgmdpi.comnih.gov
Proteomics can provide insights into changes in protein expression levels, post-translational modifications, and protein-protein interactions upon treatment with Rigidin C. nih.govhumanspecificresearch.orgnih.gov This can help identify affected pathways and potential off-targets. Metabolomics can reveal alterations in the levels of small molecule metabolites, providing a snapshot of the metabolic state of the cell and how it is perturbed by the compound. nih.govhumanspecificresearch.orgnih.gov
Future research should utilize integrated multi-omics approaches to correlate changes at the genomic, transcriptomic, proteomic, and metabolomic levels with the observed biological effects of Rigidin C. nih.govmdpi.com This holistic view can uncover complex interactions and regulatory networks affected by the compound, providing a deeper understanding of its mechanisms of action and identifying potential biomarkers of response or resistance. nih.govmdpi.com Advanced bioinformatics tools and computational methods are essential for processing, analyzing, and interpreting the large datasets generated by these technologies. nih.gov
Design of Advanced Delivery Systems for in vitro and ex vivo Research Models
The physicochemical properties of Rigidin C and its analogues, particularly their solubility, can impact their delivery and efficacy in in vitro and ex vivo research models. Designing advanced delivery systems can help overcome these limitations and ensure that the compounds reach their intended targets within the experimental system.
Future research should explore various delivery strategies to improve the solubility, stability, and cellular uptake of rigidin analogues in research settings. This could include the use of nanoparticles, liposomes, micelles, or other nanocarriers to encapsulate the compounds and enhance their delivery to cells or tissues. dovepress.com For ex vivo models, such as tissue explants or organoids, specialized delivery methods might be required to ensure adequate penetration and distribution of the compound throughout the tissue. researchgate.netnih.govmdpi.comresearchgate.net
Developing delivery systems that allow for controlled release of Rigidin C or its analogues could also be beneficial for studying the temporal effects of the compounds on biological processes. dovepress.com Evaluating the efficacy of these delivery systems will require the use of appropriate in vitro and ex vivo models that accurately mimic the biological barriers and environment relevant to the research question. researchgate.netnih.govmdpi.comresearchgate.net
Emerging Synthetic Biology Approaches for Rigidin C Biosynthesis
Rigidin C is a natural product, and while chemical synthesis is a primary route to obtain it and its analogues, exploring synthetic biology approaches for its biosynthesis could offer alternative and potentially more sustainable production methods in the future. anr.frrsc.orgrsc.orgnih.gov
Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the re-design of existing natural biological systems for useful purposes. anr.frrsc.org For natural products, this can involve identifying and engineering the biosynthetic pathways responsible for their production in microorganisms or other host organisms. anr.frrsc.orgrsc.org
Future research could focus on elucidating the complete biosynthetic pathway of Rigidin C in its native producer, Eudistoma cf. rigida. nih.gov Identifying the genes and enzymes involved in each step of the biosynthesis would be the first step. Subsequently, these genes could be transferred and expressed in a more tractable host organism, such as bacteria or yeast, to enable heterologous production of Rigidin C. anr.frrsc.orgrsc.org Synthetic biology tools could then be used to optimize the metabolic pathways in the host organism to increase the yield of Rigidin C and potentially generate novel analogues through combinatorial biosynthesis or mutasynthesis approaches. anr.fr While this is a long-term goal, successful implementation could provide a renewable and scalable source of Rigidin C for research and potential applications.
Q & A
Q. What experimental methods are recommended for elucidating the chemical structure of Rigidin C?
Rigidin C’s structure (C₁₈H₁₆O₃) is characterized by a biphenyl core with hydroxyl and methyl substituents . To confirm its identity, researchers should:
- Use NMR spectroscopy (1H, 13C, DEPT, COSY, HSQC) to assign proton and carbon environments.
- Perform high-resolution mass spectrometry (HRMS) to validate molecular formula.
- Compare spectral data with existing literature or databases (e.g., SciFinder, Reaxys) .
- For absolute stereochemistry, X-ray crystallography or circular dichroism (CD) is required if chiral centers exist.
Q. How can Rigidin C be isolated from marine organisms, and what challenges arise during purification?
Isolation typically involves:
- Extraction : Use polar solvents (methanol/ethanol) to extract secondary metabolites from marine sponges or tunicates.
- Fractionation : Liquid-liquid partitioning (e.g., ethyl acetate/water) followed by column chromatography (normal phase or reverse-phase C18).
- Purification : Final steps via HPLC with UV/Vis detection (λ = 254–280 nm for aromatic systems) .
Challenges: Co-elution with structurally similar analogs (e.g., Rigidin B/D) requires optimized gradient systems or advanced techniques like LC-MS-guided isolation.
Q. What in vitro bioactivity assays are suitable for preliminary screening of Rigidin C?
- Cytotoxicity : Use cell lines (e.g., HeLa, MCF-7) with MTT or SRB assays. IC₅₀ values should be compared with positive controls (e.g., doxorubicin) .
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria or fungi.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, depending on hypothesized targets.
- Always include dose-response curves and triplicate replicates for statistical validity .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) of Rigidin C derivatives?
- Synthetic Modifications : Introduce substituents (e.g., halogens, alkyl groups) at positions R₁/R₂ (see ’s structural diagram). Assess changes in bioactivity .
- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to targets (e.g., topoisomerases). Validate with MD simulations (NAMD/GROMACS) .
- Data Analysis : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends via QSAR models .
Q. What strategies address contradictions in reported bioactivity data for Rigidin C?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time).
- Sample Purity : Confirm compound integrity (>95% by HPLC) and exclude endotoxin contamination .
- Biological Models : Compare results across multiple cell lines or in vivo models.
- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., solvent effects, concentration ranges) .
Q. How can researchers ensure reproducibility in synthesizing or isolating Rigidin C?
- Detailed Documentation : Follow Beilstein Journal guidelines for experimental sections, specifying solvents, temperatures, and equipment (e.g., HPLC column dimensions, gradient profiles) .
- Open Data : Share NMR/MS raw files and chromatograms in supplementary materials.
- Collaborative Validation : Partner with independent labs to replicate key steps (e.g., total synthesis) .
Q. What computational approaches are effective for predicting Rigidin C’s metabolic stability?
- ADME Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and half-life.
- Metabolite Identification : Simulate Phase I/II metabolism with software (e.g., Meteor, GLORYx) and validate via LC-MS/MS in hepatocyte models .
Q. How should conflicting results in Rigidin C’s mechanism of action be resolved?
- Target Deconvolution : Apply chemical proteomics (e.g., affinity chromatography coupled with MS) or CRISPR-Cas9 knockout screens.
- Pathway Analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to identify downstream signaling effects.
- Cross-Validation : Compare findings with structurally related compounds (e.g., Rigidin A/B) to isolate target-specific effects .
Methodological Best Practices
- Data Presentation : Use tables to compare bioactivity data (IC₅₀, selectivity indices) across studies. Include error margins and p-values .
- Ethical Reporting : Disclose negative results (e.g., lack of activity in certain assays) to avoid publication bias .
- Peer Review Preparation : Anticipate reviewer queries on purity, assay validity, and statistical methods. Preemptively address these in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
